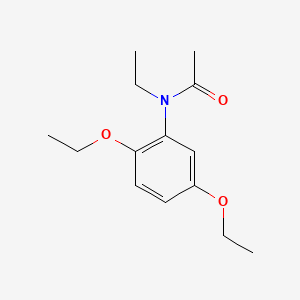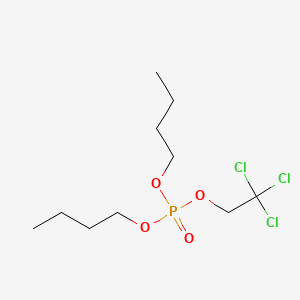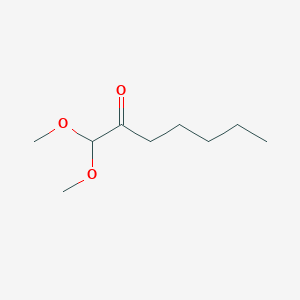
4-Oxo-4H-thiopyran-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4H-thiopyran-3-carbonyl chloride is a chemical compound with the molecular formula C6H3ClO2S. It is a derivative of thiopyran, a sulfur-containing heterocycle, and is characterized by the presence of a carbonyl chloride group at the 3-position and an oxo group at the 4-position of the thiopyran ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-thiopyran-3-carbonyl chloride typically involves the chlorination of 4-oxo-4H-thiopyran-3-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
4-Oxo-4H-thiopyran-3-carboxylic acid+SOCl2→4-Oxo-4H-thiopyran-3-carbonyl chloride+SO2+HCl
Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-4H-thiopyran-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-oxo-4H-thiopyran-3-carboxylic acid.
Reduction: It can be reduced to form 4-oxo-4H-thiopyran-3-methanol.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic substitution: Produces various substituted thiopyran derivatives.
Hydrolysis: Produces 4-oxo-4H-thiopyran-3-carboxylic acid.
Reduction: Produces 4-oxo-4H-thiopyran-3-methanol.
Wissenschaftliche Forschungsanwendungen
4-Oxo-4H-thiopyran-3-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Oxo-4H-thiopyran-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-4H-thiopyran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-Oxo-4H-thiopyran-3-methanol: Similar structure but with a hydroxymethyl group instead of a carbonyl chloride group.
Uniqueness
4-Oxo-4H-thiopyran-3-carbonyl chloride is unique due to its high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the synthesis of a wide range of derivatives with diverse applications .
Eigenschaften
CAS-Nummer |
51727-16-3 |
|---|---|
Molekularformel |
C6H3ClO2S |
Molekulargewicht |
174.61 g/mol |
IUPAC-Name |
4-oxothiopyran-3-carbonyl chloride |
InChI |
InChI=1S/C6H3ClO2S/c7-6(9)4-3-10-2-1-5(4)8/h1-3H |
InChI-Schlüssel |
FZQLPYNVCOAXGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C(C1=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride](/img/structure/B13811864.png)
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811868.png)
![Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B13811879.png)

![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811887.png)




![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)
